5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
Description
5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one is a tricyclic heterocyclic compound featuring a fused oxa-thia-aza ring system. Its structure includes an adamantane substituent at position 5, contributing to its high lipophilicity and steric bulk. Adamantane derivatives are known for their metabolic stability and ability to enhance membrane permeability, making them valuable in medicinal chemistry . The compound’s molecular formula is C₁₉H₂₁NO₂S, with a molecular weight of 327.44 g/mol (calculated from structural analogs in and ).
Properties
IUPAC Name |
2-(1-adamantyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c22-18-16-14-3-1-2-4-15(14)24-17(16)21-19(23-18)20-8-11-5-12(9-20)7-13(6-11)10-20/h11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBKIUFJKUZUPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and therapeutic potential, particularly in cancer treatment.
Chemical Structure and Properties
The compound features a unique tricyclic structure with an adamantane moiety, which is known for enhancing the pharmacological properties of derivatives. The presence of oxygen and sulfur atoms within the ring system contributes to its chemical reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the compound's anticancer activity , particularly against various human tumor cell lines. For instance, derivatives of adamantane have demonstrated significant cytotoxic effects in vitro, with some compounds exhibiting IC50 values below 10 µM against hepatocellular carcinoma (HCC) cell lines.
Table 1: Cytotoxic Activity of Adamantane Derivatives Against Tumor Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5 | Hep-G2 (HCC) | <10 | Induction of apoptosis via caspase activation |
| Compound 6 | HeLa (Cervical) | <10 | Inhibition of NF-kB signaling pathway |
| Compound 7 | HCT-116 (Colorectal) | <15 | Modulation of TGF-β signaling |
These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of pro-inflammatory pathways.
The mechanisms underlying the anticancer effects of this compound involve multiple pathways:
- Induction of Apoptosis : The compound has been shown to increase the expression of pro-apoptotic proteins and decrease anti-apoptotic factors.
- Anti-inflammatory Effects : It modulates inflammatory cytokines such as TNF-α and IL-1β, reducing tumor-promoting inflammation.
- Inhibition of Tumor Growth : In vivo studies demonstrated reduced tumor size and improved biochemical markers in HCC models treated with this compound.
Study on Hepatocellular Carcinoma
A pivotal study evaluated the effects of adamantane-linked isothiourea derivatives on HCC. In this study, compounds were administered to rats with induced HCC, showing significant reductions in serum levels of ALT, AST, and α-fetoprotein after treatment with the compound compared to controls.
Table 2: Serum Biochemical Parameters in HCC Rats
| Parameter | Control Group | HCC Group | Treatment Group (Compound 5) |
|---|---|---|---|
| ALT (U/L) | 45 ± 5 | 120 ± 10 | 50 ± 8 |
| AST (U/L) | 40 ± 4 | 110 ± 12 | 48 ± 7 |
| α-Fetoprotein (ng/mL) | 5 ± 1 | 200 ± 20 | 60 ± 10 |
These results indicate a potential for therapeutic application in managing liver cancer through modulation of liver enzyme levels.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
